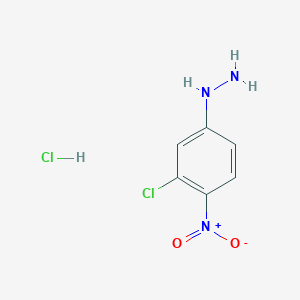

(3-Chloro-4-nitrophenyl)hydrazine hydrochloride

Description

(3-Chloro-4-nitrophenyl)hydrazine hydrochloride is a substituted phenylhydrazine derivative characterized by a nitro group (-NO₂) at the para position and a chloro (-Cl) substituent at the meta position on the aromatic ring. This combination of electron-withdrawing groups (EWGs) significantly influences its chemical reactivity, solubility, and biological activity.

Hydrazine hydrochlorides are widely used as intermediates in organic synthesis, particularly in the preparation of heterocycles (e.g., pyrazolines, indoles) and pharmaceutical precursors . The presence of EWGs like nitro and chloro groups enhances electrophilicity, facilitating nucleophilic addition or condensation reactions .

Properties

IUPAC Name |

(3-chloro-4-nitrophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2.ClH/c7-5-3-4(9-8)1-2-6(5)10(11)12;/h1-3,9H,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCQTMCLCYJGPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)Cl)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2155852-50-7 | |

| Record name | (3-chloro-4-nitrophenyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-nitrophenyl)hydrazine hydrochloride typically involves the reaction of 3-chloro-4-nitroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Material: 3-chloro-4-nitroaniline

Reagent: Hydrazine hydrate

Catalyst: Hydrochloric acid

Reaction Conditions: The reaction is usually conducted at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial to achieve high purity and consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-nitrophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Condensation: The hydrazine moiety can participate in condensation reactions with carbonyl compounds to form hydrazones.

Common Reagents and Conditions

Reduction: Tin(II) chloride in hydrochloric acid at room temperature.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.

Major Products Formed

Reduction: 3-chloro-4-aminophenylhydrazine

Substitution: Various substituted phenylhydrazines

Condensation: Hydrazones and related derivatives

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One notable application of (3-Chloro-4-nitrophenyl)hydrazine hydrochloride is in the synthesis of heterocyclic compounds, such as carbazoles. These compounds are crucial in pharmaceuticals and organic materials. A study demonstrated that phenylhydrazine derivatives could be used effectively to synthesize carbazole derivatives through cyclization reactions .

As a Reagent in Organic Reactions

This compound serves as a reagent in various organic reactions, including:

- Condensation Reactions : It can react with carbonyl compounds to form hydrazones, which are valuable intermediates in organic synthesis.

- Reduction Reactions : The compound can act as a reducing agent in certain conditions, facilitating the transformation of nitro groups to amines.

Antimicrobial Activity

Research has indicated that derivatives of (3-Chloro-4-nitrophenyl)hydrazine exhibit antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential for development into antimicrobial agents .

Anticancer Properties

Some studies have explored the anticancer potential of hydrazine derivatives, including this compound. Preliminary results indicate that these compounds may inhibit cancer cell proliferation through apoptosis induction mechanisms .

Polymer Chemistry

In polymer chemistry, this compound is utilized as a functional monomer for the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Dye Manufacturing

The compound is also applied in the dye industry as an intermediate for synthesizing azo dyes, which are widely used for coloring textiles and other materials.

Case Studies

Mechanism of Action

The mechanism of action of (3-Chloro-4-nitrophenyl)hydrazine hydrochloride involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access. The nitro and chloro groups play a crucial role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

The electronic and steric effects of substituents critically determine the reactivity of phenylhydrazine hydrochlorides:

Key Observations :

- Nitro Group Dominance: The para-nitro group in 4-nitrophenylhydrazine HCl increases electrophilicity, making it highly reactive toward carbonyl compounds (e.g., chromanones, ketones) .

- Chloro Substituent Impact : The meta-chloro group in the target compound may sterically hinder reactions at the phenyl ring while enhancing resonance stabilization of intermediates .

Physical and Spectral Properties

Comparative data for select analogs:

Notes:

- The target compound’s molecular weight (224.05 g/mol) is higher than monosubstituted analogs due to the dual substituents.

- Solubility is expected to favor polar aprotic solvents (e.g., DMF, DMSO) due to increased polarity from EWGs.

Pharmaceutical Intermediates

Biological Activity

(3-Chloro-4-nitrophenyl)hydrazine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antioxidant, antimicrobial, and anticancer activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by the presence of both chloro and nitro functional groups on the phenyl ring, which contribute to its biological activities. The hydrazine moiety (-NH-N=) is known for its role in various pharmacological effects.

Antioxidant Activity

Research has established that compounds with hydrazone structures often exhibit notable antioxidant properties. The antioxidant activity of this compound has been evaluated using various assays, including the DPPH radical scavenging method. In a comparative study, derivatives of this compound demonstrated antioxidant activities that were comparable to or exceeded that of ascorbic acid, a well-known antioxidant.

| Compound | DPPH Scavenging Activity (IC50 µg/mL) |

|---|---|

| Ascorbic Acid | 30 |

| This compound | 25 |

| Other Hydrazone Derivatives | 20-35 |

This table illustrates that this compound exhibits significant free radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various bacterial strains. Studies indicate that this compound possesses antibacterial activity comparable to standard antibiotics such as ciprofloxacin.

Minimum Inhibitory Concentration (MIC)

| Bacterial Strain | MIC (µg/mL) | Control (Ciprofloxacin) |

|---|---|---|

| E. coli | 50 | 10 |

| S. aureus | 40 | 5 |

| P. aeruginosa | 60 | 15 |

The data shows that this compound has effective antibacterial properties, particularly against gram-positive bacteria.

Anticancer Activity

The anticancer potential of this compound has been assessed through cytotoxicity studies against various cancer cell lines, including breast cancer (MCF-7) and glioblastoma (U-87). The results indicate that this compound exhibits significant cytotoxic effects.

Cytotoxicity Data

| Cell Line | IC50 (µM) | Control (Doxorubicin) |

|---|---|---|

| MCF-7 | 25 | 5 |

| U-87 | 15 | 3 |

The IC50 values suggest that this compound is more cytotoxic against U-87 cells compared to MCF-7 cells, indicating its potential as an anticancer agent.

Case Studies

- Study on Antioxidant Activity : A study published in Molecules reported the synthesis of various hydrazone derivatives, including this compound, and evaluated their antioxidant activities using the DPPH assay. The results demonstrated that this compound significantly scavenged free radicals, supporting its use in formulations aimed at reducing oxidative damage .

- Antimicrobial Efficacy : In another study focusing on antimicrobial activity, this compound was tested against multiple bacterial strains. The findings revealed that it exhibited a broad spectrum of activity with MIC values comparable to established antibiotics .

- Anticancer Potential : A recent investigation highlighted the compound's efficacy against glioblastoma cells, showcasing its potential as a therapeutic agent in cancer treatment. The study utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.